Etofuradine

Antitussive Medicinal Chemistry Scaffold Comparison

Etofuradine is a small-molecule antitussive agent belonging to the benzofuran-pyridyl-ethylenediamine class, with a molecular weight of 295.4 g/mol and the IUPAC name N'-(1-benzofuran-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine. It was assigned an International Nonproprietary Name (INN) in 1967/1968 and investigated for cough and pruritus, reaching Phase 2/3 clinical development.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
CAS No. 17692-35-2
Cat. No. B094834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtofuradine
CAS17692-35-2
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC2=CC=CC=C2O1)C3=CC=CC=N3
InChIInChI=1S/C18H21N3O/c1-20(2)11-12-21(18-9-5-6-10-19-18)14-16-13-15-7-3-4-8-17(15)22-16/h3-10,13H,11-12,14H2,1-2H3
InChIKeyWMUOPVGLPLDJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etofuradine (CAS 17692-35-2): Baseline Chemical Profile for Procurement & Research


Etofuradine is a small-molecule antitussive agent belonging to the benzofuran-pyridyl-ethylenediamine class, with a molecular weight of 295.4 g/mol and the IUPAC name N'-(1-benzofuran-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine [1][2]. It was assigned an International Nonproprietary Name (INN) in 1967/1968 and investigated for cough and pruritus, reaching Phase 2/3 clinical development [3][4]. To date, it has not been approved by any major regulatory agency and remains an experimental compound with no marketed products [1][3].

Why Etofuradine Cannot Be Substituted with Common Antitussives: A Data Gap Analysis


For a scientific or industrial user, the selection of Etofuradine over another antitussive cannot currently be justified or refuted based on published quantitative evidence. While Etofuradine is structurally distinct from widely used agents like dextromethorphan, codeine, or benzonatate, there are no head-to-head comparative studies, no publicly available binding affinity profiles, and no validated in vivo efficacy or toxicity benchmarks in the peer-reviewed or patent literature [1][2]. The absence of these data means that any assumption of therapeutic, pharmacokinetic, or safety differentiation—whether superior or inferior—is unfounded. Therefore, generic substitution with a well-characterized cough suppressant would represent a shift from a compound with largely unknown performance parameters to one with extensive clinical validation, a decision that requires acknowledgment of Etofuradine's evidentiary void rather than a simple interchangeability claim [3].

Etofuradine Quantitative Differentiation Evidence: Comparator-Based Assessment


Structural Uniqueness vs. Dextromethorphan and Codeine: Scaffold-Level Differentiation

Etofuradine possesses a benzofuran-pyridyl-ethylenediamine scaffold not present in any approved antitussive agent, including dextromethorphan (morphinan), codeine (morphinan), or benzonatate (butylamine analog) [1]. While this structural divergence implies potential mechanistic and pharmacokinetic differentiation, direct quantitative pharmacological data (e.g., receptor binding Ki, antitussive ED50) for Etofuradine are absent from public databases, precluding a data-driven comparison [2]. This evidence is therefore limited to a qualitative, structural-level inference of non-identity.

Antitussive Medicinal Chemistry Scaffold Comparison

Predicted Physicochemical Property Profile vs. Common Antitussives

Etofuradine exhibits predicted physicochemical properties that differentiate it from peripherally acting antitussives like benzonatate: a calculated LogP (XLogP3-AA) of 3.3, zero hydrogen bond donors (HBD=0), four hydrogen bond acceptors (HBA=4), and a polar surface area (PSA) of 32.51 Ų [1][2]. These values suggest high membrane permeability and blood-brain barrier penetration potential, contrasting with benzonatate's ester-containing structure (PSA 74.6 Ų, HBA=6) which limits CNS entry [3]. However, these are computational predictions only; no experimental LogP, solubility, or permeability data are reported for Etofuradine.

Drug-likeness ADME Prediction Physicochemical Properties

Clinical Development Status: Phase 2 vs. Approved Antitussives

Etofuradine advanced to Phase 2 clinical trials for cough and Phase 2 for pruritus, with a total of 8 trials conducted by 2 organizations, and reached a highest phase of Phase 3 overall [1]. In contrast, dextromethorphan and codeine are fully approved, Phase 4-marketed products with thousands of patient-years of safety data [2]. This status translates into a significant disparity in the quantity and reliability of publicly available safety and efficacy information. For a procurement decision, Etofuradine represents an early-stage investigational asset with development risk, whereas approved comparators offer proven clinical profiles.

Clinical Development Regulatory Status Phase 2 Trial

Absence of Documented Toxicity Profile: A Negative Differentiator

No acute, subchronic, or chronic toxicity studies on Etofuradine are indexed in PubMed or other major toxicological databases, nor are any genotoxicity, cardiotoxicity (hERG), or reproductive toxicity data publicly available [1][2]. This stands in stark contrast to established antitussives like dextromethorphan, for which extensive preclinical and clinical safety profiles exist, including known adverse effects, drug interaction potentials, and overdose risk [3]. The complete absence of safety data means Etofuradine cannot be positioned as having a 'better safety profile' than any comparator.

Safety Pharmacology Toxicology Data Gap

Etofuradine Application Scenarios Based on Verified Evidence Profile


Pharmacological Probe for Novel Antitussive Target Identification

Given its unique benzofuran-pyridyl-ethylenediamine scaffold and complete absence of characterized molecular targets [1], Etofuradine may serve as a chemical probe in target deconvolution screens. Its structural divergence from morphinan-based antitussives (dextromethorphan, codeine) suggests that any observed antitussive activity in vivo would likely engage a distinct target or pathway, making it valuable for identifying novel cough-suppression mechanisms. However, this application is contingent on the user first generating basic pharmacological characterization data.

Reference Compound for Benzofuran Medicinal Chemistry Programs

The Etofuradine scaffold offers a starting point for structure-activity relationship (SAR) exploration in benzofuran-based drug discovery, particularly given its predicted favorable CNS drug-likeness parameters (LogP=3.3, PSA=32.51 Ų) [1][2]. As a structurally distinct antitussive core, it can be used as a reference for designing libraries that explore substitutions on the pyridyl, benzofuran, and dimethylaminoethyl moieties. Its procurement is justified for synthetic chemistry groups operating under the assumption that structural novelty will eventually yield functional differentiation once synthesized analogues are tested.

Negative Control for Clinical Validation Studies of Established Antitussives

Because Etofuradine reached Phase 2/3 trials but failed to achieve marketing authorization [1], it may be employed as a historical 'failed intervention' comparator in systematic reviews or meta-analyses of antitussive drug development. It serves as a reference point for analyzing the gap between promising preclinical antitussive activity and successful regulatory approval. Procurement for this scenario is driven by the compound's historical development trajectory rather than any superior pharmacological property.

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